cyclohexanamine;[(3R,6S)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate
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Overview
Description
Cyclohexanamine;[(3R,6S)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;[(3R,6S)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate typically involves multiple steps:
Formation of the Cyclohexanamine Backbone: This can be achieved through the hydrogenation of aniline derivatives under high pressure and temperature, using catalysts such as palladium on carbon.
Substitution on the Oxane Ring: The oxane ring is synthesized via a glycosylation reaction, where a suitable glycosyl donor reacts with an acceptor in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the oxane ring or the phosphate group, using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the amine group or the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its phosphate group is particularly relevant in the study of phosphorylation processes in cells.
Medicine
Medically, derivatives of this compound may have potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound can be used in the production of specialty chemicals, pharmaceuticals, and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which cyclohexanamine;[(3R,6S)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, altering the activity of enzymes and proteins. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar backbone but lacks the substituted oxane ring and phosphate group.
Glucose-6-phosphate: Contains a similar phosphate group but has a different sugar moiety.
Aminocyclitol derivatives: Share the cyclohexane ring and amine group but differ in other substituents.
Uniqueness
Cyclohexanamine;[(3R,6S)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate is unique due to its combination of a cyclohexanamine backbone, a highly substituted oxane ring, and a dihydrogen phosphate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H28NO10P |
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Molecular Weight |
389.34 g/mol |
IUPAC Name |
cyclohexanamine;[(3R,6S)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C7H15O10P.C6H13N/c8-1-2(9)6-4(11)3(10)5(12)7(16-6)17-18(13,14)15;7-6-4-2-1-3-5-6/h2-12H,1H2,(H2,13,14,15);6H,1-5,7H2/t2-,3?,4?,5-,6+,7?;/m1./s1 |
InChI Key |
VPZKBMXIQJKYSY-VXXBACFSSA-N |
Isomeric SMILES |
C1CCC(CC1)N.C([C@H]([C@H]1C(C([C@H](C(O1)OP(=O)(O)O)O)O)O)O)O |
Canonical SMILES |
C1CCC(CC1)N.C(C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O)O |
Origin of Product |
United States |
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